![molecular formula C17H13F3N2OS B3008430 2-(1H-吲哚-3-基硫代)-N-[2-(三氟甲基)苯基]乙酰胺 CAS No. 450351-68-5](/img/structure/B3008430.png)

2-(1H-吲哚-3-基硫代)-N-[2-(三氟甲基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

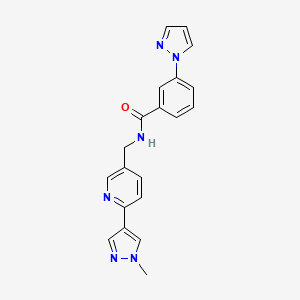

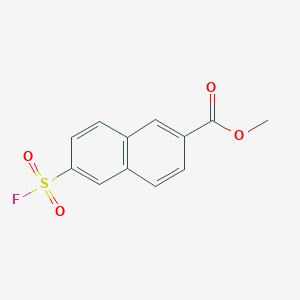

The compound 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is a chemical entity that appears to be related to a class of sulfanyl acetamides. These compounds are characterized by the presence of a sulfanyl group (-S-) attached to an acetamide moiety. The indole and trifluoromethylphenyl groups suggest that the compound could have interesting biological activities, given the known properties of similar structures in the literature.

Synthesis Analysis

The synthesis of related sulfanyl acetamides typically involves the condensation of appropriate precursors. For instance, N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides were synthesized by condensation of a tricyclic compound with chloro N-phenylacetamides . Although the exact synthesis of 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide is not detailed in the provided papers, it is likely that a similar strategy could be employed, involving the condensation of an indole-thione with a chloro N-(trifluoromethyl)phenylacetamide.

Molecular Structure Analysis

The molecular structure of sulfanyl acetamides is typically confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry. For example, the structures of N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides were elucidated using IR and 1H NMR . These techniques would also be applicable to determine the structure of 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide, ensuring the correct assembly of the molecular framework.

Chemical Reactions Analysis

Sulfanyl acetamides can participate in various chemical reactions due to the presence of reactive functional groups. The sulfanyl group can undergo further alkylation, as seen in the synthesis of N-aryl-3-phenoxymethyl-4-phenyl-4H-1,2,4-triazol-5-ylsulfanyl acetamides . The acetamide moiety could also be involved in hydrolysis or nucleophilic substitution reactions. However, specific reactions of 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide are not discussed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfanyl acetamides would depend on their molecular structure. The presence of the trifluoromethyl group could impart increased lipophilicity and potential membrane permeability. The indole moiety is known for its involvement in π-π interactions, which could affect the compound's binding to biological targets. While the exact properties of 2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide are not provided, related compounds have shown a range of biological activities, including antimicrobial and potential effects on plant growth .

科学研究应用

合成与分子结构

- 基于设计的合成和分子对接:合成并表征了一种吲哚乙酰胺衍生物,包括通过针对环氧合酶结构域的计算机建模证实的抗炎活性。使用密度泛函理论计算进行了几何优化和相互作用能研究,振动分析证实了优化结构。Hirshfeld 表面分析和能框架被用来研究化合物稳定性和分子内相互作用 (Al-Ostoot 等人,2020)。

抗氧化特性

- 合成与抗氧化剂评价:合成了新型 N-(取代苯基)-2-(3-(羟亚氨基)甲基)-1H-吲哚-1-基)乙酰胺衍生物,并使用铁还原抗氧化能力和 DPPH 方法评估了它们的抗氧化活性。由于苯环中卤素的策略性放置,一些化合物表现出相当大的活性,特别是特定衍生物在低浓度下表现出显着的活性 (Gopi & Dhanaraju, 2020)。

抗菌和抗真菌活性

- 2-巯基苯并咪唑衍生物的新型合成:合成了一系列新型化合物并评估了它们的抗菌和抗真菌活性。某些衍生物对各种微生物表现出优异的活性,包括革兰氏阳性菌和革兰氏阴性菌以及真菌。研究了细胞毒性,一些化合物表现出良好的细胞毒性 (Devi, Shahnaz & Prasad, 2022)。

在缓蚀中的应用

- 作为缓蚀剂的评价:合成了 2-(烷基硫代)-N-(吡啶-2-基)乙酰胺衍生物,并在酸性和矿物油介质中测试了其作为缓蚀剂的性能。这些化合物在两种环境中都表现出有希望的抑制效率,在酸性介质中通常在 50 ppm 浓度下观察到最佳抑制 (Yıldırım & Çetin, 2008)。

潜在的抗疟疾特性

- 体外抗疟疾评价:制备了一系列 N-((2,5-二芳基-3-三氟乙酰基)-1H-吲哚-7-基)乙酰胺,并评估了其对恶性疟原虫的潜在体外抗疟疾特性。分子对接表明一种涉及阻碍乳酸进入寄生虫乳酸脱氢酶的机制,这有助于观察到的抑制效果。注意到对 Vero 细胞的毒性较低 (Mphahlele, Mmonwa & Choong, 2017)。

安全和危害

未来方向

属性

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N2OS/c18-17(19,20)12-6-2-4-8-14(12)22-16(23)10-24-15-9-21-13-7-3-1-5-11(13)15/h1-9,21H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXFVVJYECYIOAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,3,3-trifluoropropoxy)methyl]-1-(3,3,3-trifluoropropyl)-1H-pyrazole](/img/structure/B3008348.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3008353.png)

![2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B3008354.png)

![4-fluoro-N-[4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide](/img/structure/B3008355.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B3008358.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-3-(2-furylmethyl)-6,7-dimethoxy-4(3H)-quinazolinimine](/img/structure/B3008359.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3008368.png)